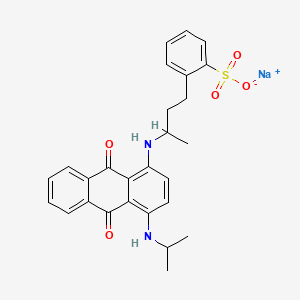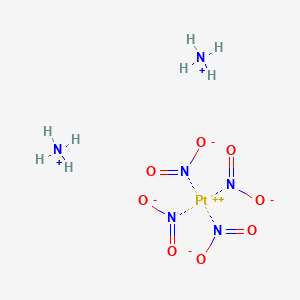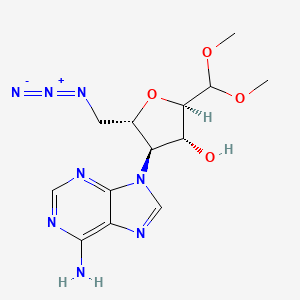
4-(6-Amino-9H-purin-9-YL)-2,5-anhydro-6-azido-4,6-dideoxy-dimethyl acetal-L-mannose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(6-Amino-9H-purin-9-YL)-2,5-anhydro-6-azido-4,6-dideoxy-dimethyl acetal-L-mannose is a complex organic compound with a molecular formula of C13H19N5O5. This compound is notable for its unique structure, which includes a purine base, an azido group, and a mannose derivative. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Amino-9H-purin-9-YL)-2,5-anhydro-6-azido-4,6-dideoxy-dimethyl acetal-L-mannose typically involves multiple steps. The process begins with the preparation of the purine base, followed by the introduction of the azido group and the mannose derivative. Common reagents used in these reactions include dimethyl sulfate, sodium azide, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to produce large quantities of the compound efficiently.
Chemical Reactions Analysis
Types of Reactions
4-(6-Amino-9H-purin-9-YL)-2,5-anhydro-6-azido-4,6-dideoxy-dimethyl acetal-L-mannose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the azido group to an amine group, altering the compound’s properties.
Substitution: The azido group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azido group typically yields an amine derivative, while oxidation can produce various oxidized forms of the compound.
Scientific Research Applications
4-(6-Amino-9H-purin-9-YL)-2,5-anhydro-6-azido-4,6-dideoxy-dimethyl acetal-L-mannose is used in a wide range of scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: In the study of nucleic acids and enzyme interactions due to its purine base.
Industry: Used in the production of specialized chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(6-Amino-9H-purin-9-YL)-2,5-anhydro-6-azido-4,6-dideoxy-dimethyl acetal-L-mannose involves its interaction with molecular targets such as enzymes and nucleic acids. The purine base allows it to mimic natural nucleotides, potentially inhibiting or modifying the activity of enzymes involved in DNA and RNA synthesis. The azido group can participate in click chemistry reactions, making it useful for bioconjugation and labeling studies.
Comparison with Similar Compounds
Similar Compounds
4-(6-Amino-9H-purin-9-YL)-2,5-anhydro-4-deoxy-dimethyl acetal-L-mannose: Similar structure but lacks the azido group.
6-Amino-9H-purin-9-YL)-2,5-anhydro-4,6-dideoxy-dimethyl acetal-L-mannose: Similar structure but lacks the azido and amino groups.
Uniqueness
The presence of both the azido group and the purine base in 4-(6-Amino-9H-purin-9-YL)-2,5-anhydro-6-azido-4,6-dideoxy-dimethyl acetal-L-mannose makes it unique
Properties
Molecular Formula |
C13H18N8O4 |
|---|---|
Molecular Weight |
350.33 g/mol |
IUPAC Name |
(2R,3R,4R,5S)-4-(6-aminopurin-9-yl)-5-(azidomethyl)-2-(dimethoxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C13H18N8O4/c1-23-13(24-2)10-9(22)8(6(25-10)3-19-20-15)21-5-18-7-11(14)16-4-17-12(7)21/h4-6,8-10,13,22H,3H2,1-2H3,(H2,14,16,17)/t6-,8-,9+,10+/m0/s1 |
InChI Key |
FXAYUVGRRUCFMA-BEYHFKMWSA-N |
Isomeric SMILES |
COC([C@H]1[C@@H]([C@H]([C@@H](O1)CN=[N+]=[N-])N2C=NC3=C(N=CN=C32)N)O)OC |
Canonical SMILES |
COC(C1C(C(C(O1)CN=[N+]=[N-])N2C=NC3=C(N=CN=C32)N)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



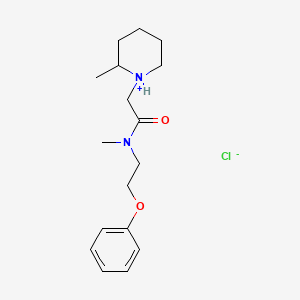
![[(3R,3aS,6S,6aR)-3-diphenylphosphanyl-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl]-diphenylphosphane](/img/structure/B13778080.png)
![Benzonitrile, 4-chloro-2-[[4-[(2-hydroxyethyl)amino]-2-methylphenyl]azo]-](/img/structure/B13778082.png)
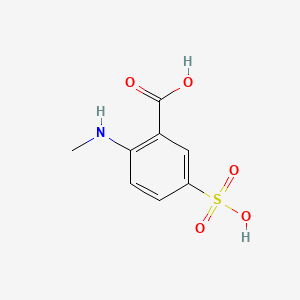
![1H-Pyrrolo[2,3-B]pyridine, 4-[4-(phenylmethyl)-1-piperidinyl]-](/img/structure/B13778092.png)
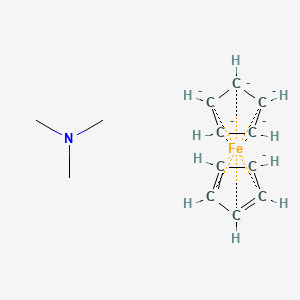


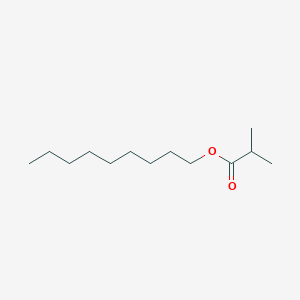
![tert-butyl 3-[3-(trifluoromethyl)phenoxy]piperidine-1-carboxylate](/img/structure/B13778123.png)

